molecular formula C20H21Cl2NO5 B14563443 Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 62214-14-6

Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14563443
CAS No.: 62214-14-6
M. Wt: 426.3 g/mol
InChI Key: IGJBAMLROGRBLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with heptan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products Formed

    Oxidation: Formation of 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Reduction: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and heptan-2-ol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.

    Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both a nitro group and a dichlorophenoxy group, which confer specific chemical and biological properties

Properties

CAS No.

62214-14-6

Molecular Formula

C20H21Cl2NO5

Molecular Weight

426.3 g/mol

IUPAC Name

heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C20H21Cl2NO5/c1-3-4-5-6-13(2)27-20(24)16-12-15(8-9-18(16)23(25)26)28-19-10-7-14(21)11-17(19)22/h7-13H,3-6H2,1-2H3

InChI Key

IGJBAMLROGRBLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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